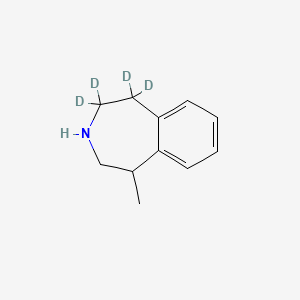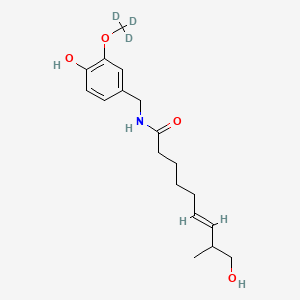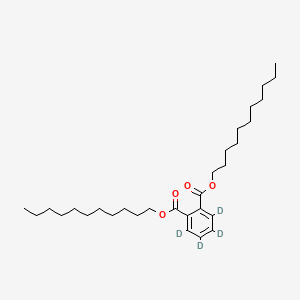
Diundecyl phthalate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diundecyl phthalate-d4 is a deuterium-labeled derivative of diundecyl phthalate, a long-chain phthalate ester. Phthalates are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in scientific research as a tracer due to its stable isotope labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diundecyl phthalate-d4 involves the esterification of phthalic anhydride with deuterated undecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and filtration to ensure high purity and yield. The use of deuterated starting materials is crucial for maintaining the isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Diundecyl phthalate-d4 undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form phthalic acid derivatives.
Reduction: Can be reduced to phthalic alcohol derivatives under specific conditions.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkali metals or hydrides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Phthalic acid and its derivatives.
Reduction: Phthalic alcohol derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diundecyl phthalate-d4 is widely used in scientific research, including:
Chemistry: As a tracer in studies involving phthalate metabolism and environmental fate.
Biology: In studies of phthalate exposure and its effects on biological systems.
Medicine: As a reference standard in pharmacokinetic studies to understand the distribution and elimination of phthalates in the body.
Mecanismo De Acción
Diundecyl phthalate-d4 exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. At the molecular level, it can interfere with nuclear receptors and disrupt endocrine functions, particularly affecting the hypothalamic-pituitary-gonadal axis .
Comparación Con Compuestos Similares
Similar Compounds
- Diisononyl phthalate
- Di-n-decyl phthalate
- Diisodecyl phthalate
- Didodecyl phthalate
Uniqueness
Diundecyl phthalate-d4 is unique due to its deuterium labeling, which makes it an invaluable tool in tracer studies. This isotopic labeling allows for precise quantification and tracking in various scientific applications, setting it apart from other similar phthalates .
Propiedades
Fórmula molecular |
C30H50O4 |
|---|---|
Peso molecular |
478.7 g/mol |
Nombre IUPAC |
diundecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H50O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22,25-26H2,1-2H3/i19D,20D,23D,24D |
Clave InChI |
QQVHEQUEHCEAKS-ZMERNRJISA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCCCC)C(=O)OCCCCCCCCCCC)[2H])[2H] |
SMILES canónico |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


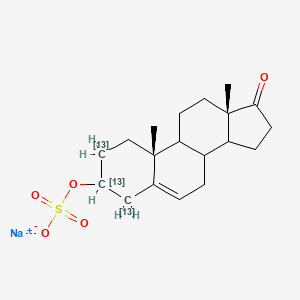
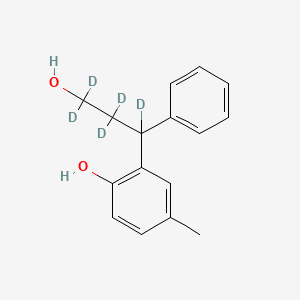

oxane-2-carboxylic acid](/img/structure/B12425644.png)
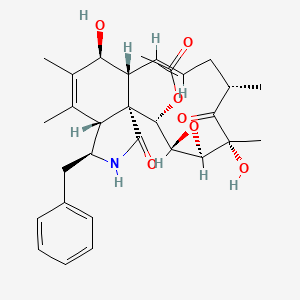

![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)


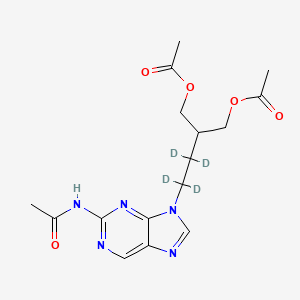
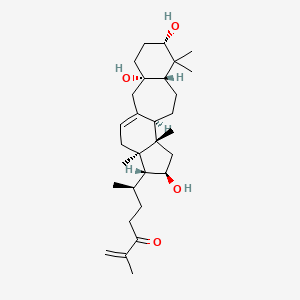
![10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12425683.png)
